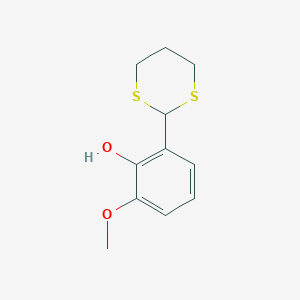

2-(1,3-Dithian-2-yl)-6-methoxyphenol

Description

2-(1,3-Dithian-2-yl)-6-methoxyphenol is a phenolic compound featuring a 1,3-dithiane ring conjugated to a methoxyphenol moiety. For example, the synthesis of indole derivatives with 1,3-dithian-2-yl groups involves n-BuLi-mediated alkylation in anhydrous THF, followed by purification via flash chromatography . The methoxyphenol group likely enhances stability through intramolecular hydrogen bonding, as observed in analogous Schiff bases (e.g., (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol) .

Properties

Molecular Formula |

C11H14O2S2 |

|---|---|

Molecular Weight |

242.4 g/mol |

IUPAC Name |

2-(1,3-dithian-2-yl)-6-methoxyphenol |

InChI |

InChI=1S/C11H14O2S2/c1-13-9-5-2-4-8(10(9)12)11-14-6-3-7-15-11/h2,4-5,11-12H,3,6-7H2,1H3 |

InChI Key |

AKALTBPPONONMB-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1O)C2SCCCS2 |

Canonical SMILES |

COC1=CC=CC(=C1O)C2SCCCS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(1,3-Dithian-2-yl)indoles

Methoxyphenol-Based Schiff Bases

Structural Features :

- Schiff bases like (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol exhibit strong intramolecular O–H···N hydrogen bonds, stabilizing the imine linkage .

- Antioxidant Activity : These compounds demonstrate significant DPPH radical scavenging (IC50 values: 18–45 µM), with activity dependent on substituent position (ortho > para > meta) .

Comparison :

- The 1,3-dithiane moiety in 2-(1,3-Dithian-2-yl)-6-methoxyphenol may confer distinct redox properties compared to Schiff bases.

Other Methoxyphenol Derivatives

- Hexaprenyl-Substituted Methoxyphenols: Compounds like 2-methoxy-6-(all-trans-hexaprenyl)-1,4-benzoquinol feature long hydrophobic chains, increasing lipid solubility. This contrasts with the polar dithiane ring in the target compound .

- Benzotriazole Derivatives: 2-(1,1-Dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)phenol incorporates UV-absorbing benzotriazole groups, highlighting applications in photostabilization .

Data Tables

Table 1. Key Properties of this compound and Analogs

Table 2. Spectroscopic Data Comparison

Research Findings and Implications

- Synthetic Flexibility : The 1,3-dithiane group enables diverse transformations, such as carbonyl unmasking, but requires protective groups (e.g., p-methoxyphenylsulfonyl) to stabilize intermediates .

- Bioactivity Potential: Methoxyphenol derivatives exhibit antioxidant properties, suggesting this compound could be explored for similar applications .

- Structural Tunability: Substituents on the phenol ring (e.g., benzotriazole, hexaprenyl) dramatically alter solubility and function, guiding design for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.